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molecular formula C8H9ClS B8369538 2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No. B8369538
M. Wt: 172.68 g/mol
InChI Key: UKJILSRPGLSQIB-UHFFFAOYSA-N
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Patent
US09055743B2

Procedure details

111 g (594 mmol) of 2-chloro-6,7-dihydro-1-benzothiophen-4(5H)-one together with 414 g (3.57 mol) of triethylsilane are initially charged in 1.25 ml of dichloromethane, and 506 g (3.57 mol) of boron trifluoride/ether complex are added at room temperature. The reaction mixture is stirred at room temperature for 84 h and then added to water. The organic phase is dried over sodium sulphate and concentrated under reduced pressure. This gives 90.0 g of 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]2[CH2:10][CH2:9][CH2:8][C:7](=O)[C:5]=2[CH:6]=1.C([SiH](CC)CC)C.O>ClCCl>[Cl:1][C:2]1[S:3][C:4]2[CH2:10][CH2:9][CH2:8][CH2:7][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
ClC=1SC2=C(C1)C(CCC2)=O
Name
Quantity
414 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1.25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 84 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
506 g (3.57 mol) of boron trifluoride/ether complex are added at room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
84 h
Name
Type
Smiles
ClC=1SC2=C(C1)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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